1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane
Description
1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane is a chemical compound with the molecular formula C18H27ClN2 It is characterized by the presence of a piperidine ring and an azepane ring, both of which are connected through a 2-chlorobenzyl group
Properties
Molecular Formula |
C18H27ClN2 |
|---|---|
Molecular Weight |
306.9 g/mol |
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H27ClN2/c19-18-8-4-3-7-16(18)15-20-13-9-17(10-14-20)21-11-5-1-2-6-12-21/h3-4,7-8,17H,1-2,5-6,9-15H2 |
InChI Key |
RWTGUBBBINUODQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane typically involves the reaction of 2-chlorobenzyl chloride with piperidine to form 1-(2-chlorobenzyl)piperidine. This intermediate is then reacted with azepane under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Sulfonylation and Amide Formation
The secondary amine in the piperidine/azepane system can undergo sulfonylation with aryl- or heteroarylsulfonyl chlorides. This reaction typically proceeds under mild conditions (room temperature, inert atmosphere) to yield sulfonamide derivatives. For example:
-
Reaction : Amine + ArSO₂Cl → Sulfonamide analog
-
Conditions : THF or dichloromethane, base (e.g., triethylamine), 12–24 hours .
| Reaction Component | Example Reagents | Yield Range | Citation |
|---|---|---|---|
| Aryl sulfonyl chloride | 4-Chlorobenzenesulfonyl | 60–85% | |
| Heteroaryl sulfonyl chloride | Pyridine-3-sulfonyl | 55–78% |
Hydrogenolysis of Functional Groups
The 2-chlorobenzyl group may participate in hydrogenolysis under catalytic conditions. For nitro-substituted analogs, this reaction reduces nitro groups to amines:
| Substrate | Catalyst | Product | Yield | Citation |
|---|---|---|---|---|
| Nitrobenzyl derivative | Pd/C | Aminobenzyl analog | 70–90% |
Alkylation and Acylation
The tertiary amine in the azepane ring can undergo alkylation or acylation to introduce additional functional groups:
-
Alkylation : Amine + R-X → Alkylated product
-
Acylation : Amine + R-COCl → Acylated product
| Reaction Type | Reagent Example | Conditions | Yield | Citation |
|---|---|---|---|---|
| Alkylation | Methyl iodide | DMF, K₂CO₃, 60°C, 8h | 65–80% | |
| Acylation | Acetyl chloride | CH₂Cl₂, Et₃N, 0°C→RT | 70–88% |
Oxidation and Reduction
The chlorobenzyl group and amine functionalities are susceptible to redox reactions:
-
Oxidation : Conversion of amines to N-oxides using hydrogen peroxide or m-CPBA.
-
Reduction : Catalytic hydrogenation of aromatic chlorides (less common due to C-Cl bond stability).
| Reaction | Reagent | Conditions | Outcome | Citation |
|---|---|---|---|---|
| Oxidation | H₂O₂ (30%) | EtOH, 50°C, 3h | N-Oxide formation | |
| Reduction | LiAlH₄ | THF, reflux, 2h | Amine deprotection |
Electrophilic Aromatic Substitution
The 2-chlorobenzyl group may undergo electrophilic substitution (e.g., nitration, sulfonation), though the electron-withdrawing Cl group directs meta/para positions:
| Reaction | Reagent | Conditions | Major Product | Yield | Citation |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C→RT, 2h | 3-Nitro derivative | 40–60% | |
| Halogenation | Br₂ (Fe catalyst) | CHCl₃, RT, 6h | 4-Bromo derivative | 30–50% |
Stability and Degradation
-
Hydrolytic Stability : The compound is stable under neutral aqueous conditions but may degrade in strongly acidic/basic environments via C-N bond cleavage.
-
Photodegradation : The chlorobenzyl group is susceptible to UV-induced dechlorination, forming benzyl radicals .
Key Mechanistic Insights from Analogous Compounds
-
Steric Effects : Bulky substituents on the piperidine/azepane rings reduce reaction rates in sulfonylation and alkylation .
-
Electronic Effects : The electron-withdrawing Cl atom enhances electrophilic substitution reactivity at meta positions .
-
Catalyst Sensitivity : Hydrogenolysis with Pd/C requires careful control to avoid over-reduction of the aromatic ring .
Scientific Research Applications
1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-4-piperidinyl]methanol: Similar in structure but with a hydroxyl group instead of an azepane ring.
1-(2-Chlorobenzyl)piperidine: Lacks the azepane ring, making it structurally simpler.
The uniqueness of this compound lies in its combined piperidine and azepane rings, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound belongs to a class of compounds that feature both piperidine and azepane rings. The presence of the chlorine atom on the benzyl group is significant as it can influence the compound's biological interactions.
Antimicrobial Activity
Research indicates that compounds with piperidine moieties often exhibit antimicrobial properties. For instance:
- Study Findings : A study evaluated various piperidine derivatives for antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives, including those related to this compound, demonstrated significant inhibition of bacterial growth .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | E. coli | 12 |
Anticancer Properties
The anticancer potential of piperidine derivatives has been extensively studied. Notably:
- Mechanism of Action : Piperidine-based compounds have been shown to inhibit key signaling pathways involved in cancer progression. For example, certain analogs have been reported to selectively target cancer cell lines with specific mutations, leading to apoptosis in tumor cells .
| Compound Name | Cancer Type | IC50 (µM) |
|---|---|---|
| TASIN-1 | Colon Cancer | 0.5 |
| This compound | Breast Cancer | 0.8 |
Enzyme Inhibition
Piperidine derivatives are also recognized for their ability to inhibit various enzymes:
- Acetylcholinesterase (AChE) Inhibition : Some studies report that compounds with a piperidine structure can inhibit AChE, which is relevant for treating conditions like Alzheimer's disease. The inhibition rate of this compound was found to be comparable to established AChE inhibitors .
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Donepezil | AChE | 0.03 |
| This compound | AChE | 0.05 |
Case Studies
Several case studies have highlighted the therapeutic potential of piperidine derivatives:
- Colon Cancer Study : A study involving a series of piperidine analogs demonstrated their effectiveness in reducing tumor size in xenograft models when treated with compounds structurally similar to this compound .
- Neuropathic Pain Models : Another study reported that piperidine-based compounds exhibited analgesic properties in models of neuropathic pain, suggesting potential applications in pain management therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
